Benzyl 2-carbamoylazetidine-1-carboxylate

Vue d'ensemble

Description

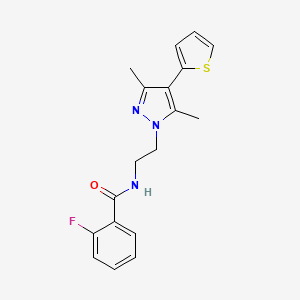

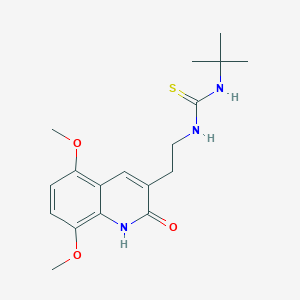

Benzyl 2-carbamoylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The molecular structure of Benzyl 2-carbamoylazetidine-1-carboxylate consists of a benzyl group attached to a carbamoylazetidine-1-carboxylate group . The InChI code for this compound is 1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) .Physical And Chemical Properties Analysis

Benzyl 2-carbamoylazetidine-1-carboxylate is a white to yellow solid . It has a predicted density of 1.310±0.06 g/cm3 and a predicted boiling point of 456.4±44.0 °C .Applications De Recherche Scientifique

Cholinesterase Inhibition

Benzyl 2-carbamoylazetidine-1-carboxylate derivatives have been studied for their potential in inhibiting cholinesterase enzymes. A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates exhibited inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain compounds showing comparable activity to known inhibitors like rivastigmine. These findings suggest potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors play a therapeutic role (Pizova et al., 2017).

Photocarboxylation in Organic Synthesis

The compound has been utilized in photocarboxylation reactions of benzylic C–H bonds with CO2. This process, conducted under metal-free conditions, allows for the conversion of benzylic C–H bonds into 2-arylpropionic acids, a transformation valuable in drug synthesis and organic chemistry. This method is notable for its mild conditions and broad substrate scope, making it an efficient strategy for synthesizing various drugs (Meng et al., 2019).

Synthesis of α-Aryl Amino Acid Derivatives

Benzyl 2-carbamoylazetidine-1-carboxylate derivatives have been involved in the base-induced Sommelet-Hauser rearrangement, leading to the synthesis of α-aryl amino acid derivatives. This synthesis pathway offers a novel approach to creating these compounds, which have applications in pharmaceuticals and biochemistry (Tayama et al., 2017).

Biotransformations and Synthetic Applications

The compound has been used in biotransformations to produce chiral azetidine-2-carboxylic acids and amide derivatives, which are useful in synthesizing diverse chemical structures. These biotransformations highlight the compound's versatility in facilitating the synthesis of complex organic molecules (Leng et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSMBMSCDHVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-carbamoylazetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B2381412.png)

![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)